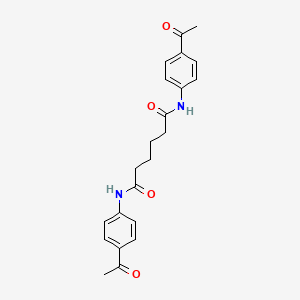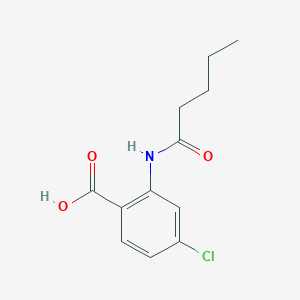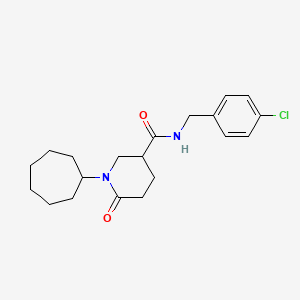![molecular formula C17H15Cl3IN3O2 B5029360 N-(1-{[4-(acetylamino)phenyl]amino}-2,2,2-trichloroethyl)-3-iodobenzamide](/img/structure/B5029360.png)
N-(1-{[4-(acetylamino)phenyl]amino}-2,2,2-trichloroethyl)-3-iodobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-{[4-(acetylamino)phenyl]amino}-2,2,2-trichloroethyl)-3-iodobenzamide, also known as TRO19622, is a small molecule inhibitor that has shown promising results in various scientific research applications. The compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of N-(1-{[4-(acetylamino)phenyl]amino}-2,2,2-trichloroethyl)-3-iodobenzamide involves the inhibition of various enzymes and proteins involved in disease pathogenesis. In Alzheimer's disease, N-(1-{[4-(acetylamino)phenyl]amino}-2,2,2-trichloroethyl)-3-iodobenzamide inhibits the formation of amyloid-beta aggregates by binding to the amyloid-beta peptide and preventing its aggregation. In Parkinson's disease, N-(1-{[4-(acetylamino)phenyl]amino}-2,2,2-trichloroethyl)-3-iodobenzamide protects dopamine neurons from oxidative stress-induced cell death by inhibiting the activity of the enzyme monoamine oxidase B. In cancer, N-(1-{[4-(acetylamino)phenyl]amino}-2,2,2-trichloroethyl)-3-iodobenzamide induces apoptosis by inhibiting the activity of the protein Bcl-2.
Biochemical and Physiological Effects:
N-(1-{[4-(acetylamino)phenyl]amino}-2,2,2-trichloroethyl)-3-iodobenzamide has been shown to have various biochemical and physiological effects in preclinical studies. In Alzheimer's disease, N-(1-{[4-(acetylamino)phenyl]amino}-2,2,2-trichloroethyl)-3-iodobenzamide reduces the levels of amyloid-beta peptides and prevents the formation of amyloid-beta aggregates. In Parkinson's disease, N-(1-{[4-(acetylamino)phenyl]amino}-2,2,2-trichloroethyl)-3-iodobenzamide protects dopamine neurons from oxidative stress-induced cell death and improves motor function. In cancer, N-(1-{[4-(acetylamino)phenyl]amino}-2,2,2-trichloroethyl)-3-iodobenzamide inhibits the growth of cancer cells and induces apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-{[4-(acetylamino)phenyl]amino}-2,2,2-trichloroethyl)-3-iodobenzamide has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. N-(1-{[4-(acetylamino)phenyl]amino}-2,2,2-trichloroethyl)-3-iodobenzamide has also been shown to have low toxicity in preclinical studies. However, the compound has some limitations for lab experiments. N-(1-{[4-(acetylamino)phenyl]amino}-2,2,2-trichloroethyl)-3-iodobenzamide has poor solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, the compound has not yet been tested in clinical trials, which limits its potential therapeutic applications.
Orientations Futures
There are several future directions for the study of N-(1-{[4-(acetylamino)phenyl]amino}-2,2,2-trichloroethyl)-3-iodobenzamide. Further preclinical studies are needed to determine the compound's therapeutic potential in various diseases. Clinical trials are also needed to determine the safety and efficacy of N-(1-{[4-(acetylamino)phenyl]amino}-2,2,2-trichloroethyl)-3-iodobenzamide in humans. Additionally, the development of more soluble analogs of N-(1-{[4-(acetylamino)phenyl]amino}-2,2,2-trichloroethyl)-3-iodobenzamide could improve its potential as a therapeutic agent. Finally, the identification of new targets for N-(1-{[4-(acetylamino)phenyl]amino}-2,2,2-trichloroethyl)-3-iodobenzamide could expand its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(1-{[4-(acetylamino)phenyl]amino}-2,2,2-trichloroethyl)-3-iodobenzamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the protection of the amine group of 4-aminobenzoic acid with acetyl chloride to form N-acetyl-4-aminobenzoic acid. This is followed by the reaction of N-acetyl-4-aminobenzoic acid with 4-nitrophenylhydrazine to form N-(4-nitrophenyl)-N-acetyl-4-aminobenzamide. The nitro group of N-(4-nitrophenyl)-N-acetyl-4-aminobenzamide is then reduced to an amino group using palladium on carbon catalyst and hydrogen gas. This is followed by the reaction of the resulting amine with 2,2,2-trichloroethyl chloroformate to form N-(1-{[4-(acetylamino)phenyl]amino}-2,2,2-trichloroethyl)-4-aminobenzamide. Finally, the iodination of N-(1-{[4-(acetylamino)phenyl]amino}-2,2,2-trichloroethyl)-4-aminobenzamide using iodine monochloride yields N-(1-{[4-(acetylamino)phenyl]amino}-2,2,2-trichloroethyl)-3-iodobenzamide.
Applications De Recherche Scientifique
N-(1-{[4-(acetylamino)phenyl]amino}-2,2,2-trichloroethyl)-3-iodobenzamide has been studied extensively for its potential therapeutic applications in various diseases. The compound has shown promising results in preclinical studies for the treatment of Alzheimer's disease, Parkinson's disease, and cancer. In Alzheimer's disease, N-(1-{[4-(acetylamino)phenyl]amino}-2,2,2-trichloroethyl)-3-iodobenzamide has been shown to inhibit the formation of amyloid-beta aggregates, which are believed to be responsible for the neurodegeneration observed in the disease. In Parkinson's disease, N-(1-{[4-(acetylamino)phenyl]amino}-2,2,2-trichloroethyl)-3-iodobenzamide has been shown to protect dopamine neurons from oxidative stress-induced cell death. In cancer, N-(1-{[4-(acetylamino)phenyl]amino}-2,2,2-trichloroethyl)-3-iodobenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis.
Propriétés
IUPAC Name |
N-[1-(4-acetamidoanilino)-2,2,2-trichloroethyl]-3-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl3IN3O2/c1-10(25)22-13-5-7-14(8-6-13)23-16(17(18,19)20)24-15(26)11-3-2-4-12(21)9-11/h2-9,16,23H,1H3,(H,22,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSPOBCJSZUSFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl3IN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-phenoxy-3-pyridinyl)methyl]-1-phenylmethanesulfonamide](/img/structure/B5029288.png)
![N-phenyl-N'-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}urea](/img/structure/B5029297.png)
![3-{[4-(4-bromobenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate](/img/structure/B5029303.png)
![4-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzonitrile](/img/structure/B5029308.png)

![1-[4-(2,5-dimethylphenoxy)butyl]piperidine oxalate](/img/structure/B5029323.png)



![4-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide](/img/structure/B5029357.png)

![1-[5-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylyl]ethanone](/img/structure/B5029365.png)
